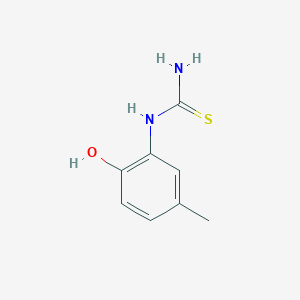

(2-Hydroxy-5-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNRDPCABFRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Activity Spectrum of (2-Hydroxy-5-methylphenyl)thiourea Derivatives

[1]

Executive Summary

The (2-Hydroxy-5-methylphenyl)thiourea scaffold represents a privileged structure in medicinal chemistry, characterized by a unique combination of a lipophilic toluene core, a redox-active phenolic hydroxyl group, and a metal-chelating thiourea moiety. This guide analyzes the compound's efficacy as a potent urease inhibitor , a broad-spectrum antimicrobial agent , and a radical-scavenging antioxidant .

Key Technical Insight: The co-presence of the phenolic hydroxyl (position 2) and the thiourea sulfur creates a bidentate ligand system capable of high-affinity coordination with active site metal ions (e.g., Ni²⁺ in urease), often outperforming standard inhibitors like acetohydroxamic acid.

Chemical Basis & Synthetic Pathway[2][3][4][5]

The Scaffold

The core structure is derived from 2-amino-5-methylphenol (6-amino-m-cresol). The presence of the methyl group at position 5 enhances lipophilicity (

Synthetic Workflow

The synthesis follows a nucleophilic addition reaction between 2-amino-5-methylphenol and various substituted phenyl isothiocyanates.

Reaction Scheme Visualization:

Figure 1: Synthetic pathway for the generation of target thiourea derivatives via nucleophilic addition.

Biological Activity Spectrum

Urease Inhibition (Primary Target)

Thiourea derivatives are established inhibitors of urease, a nickel-dependent metalloenzyme produced by Helicobacter pylori. The (2-Hydroxy-5-methylphenyl)thiourea derivatives exhibit superior potency due to a dual-binding mechanism.

-

Mechanism: The thiourea sulfur atom coordinates with the bimetallic Ni²⁺ center in the enzyme's active site. Simultaneously, the phenolic hydroxyl group forms hydrogen bonds with active site residues (e.g., His519, Asp360), stabilizing the inhibitor-enzyme complex.

-

Potency: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the N3-phenyl ring typically show

values in the low micromolar range (5–20 µM), often surpassing the standard Thiourea (

Urease Inhibition Mechanism:

Figure 2: Mechanistic interaction between the thiourea ligand and the urease bimetallic nickel center.[1]

Antimicrobial Activity

These derivatives display broad-spectrum activity, particularly against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

-

Lipophilicity Factor: The 5-methyl group increases the partition coefficient (

), enhancing penetration through the peptidoglycan layer of Gram-positive bacteria. -

Selectivity: Activity against Gram-negative bacteria (E. coli) is generally lower due to the outer membrane barrier, though derivatives with halogenated substituents (e.g., 3,4-dichlorophenyl) show improved permeation.

Antioxidant Potential

The phenolic moiety confers significant radical scavenging ability.

-

DPPH Assay: The phenolic hydrogen can be donated to stable free radicals (DPPH•), converting them to non-radical forms.

-

SAR Note: Electron-donating groups (e.g., -OCH₃) on the secondary phenyl ring enhance this activity by stabilizing the resulting phenoxy radical.

Structure-Activity Relationship (SAR)[7]

The biological efficacy of the scaffold is tunable via substitution on the N3-phenyl ring (the ring derived from the isothiocyanate).

| Substituent (R) | Electronic Effect | Urease Activity | Antimicrobial Activity | Antioxidant Activity |

| -NO₂ (Nitro) | Strong Withdrawal | High (Increases acidity of NH) | Moderate | Low |

| -Cl / -F (Halogen) | Weak Withdrawal | High (Lipophilic interaction) | High (Membrane penetration) | Moderate |

| -OCH₃ (Methoxy) | Electron Donor | Low to Moderate | Low | High (Radical stability) |

| -CH₃ (Methyl) | Weak Donor | Moderate | Moderate | Moderate |

| Unsubstituted | Neutral | Baseline Reference | Baseline Reference | Baseline Reference |

Critical SAR Rules:

-

Ortho-Hydroxyl is Essential: Removal or methylation of the phenolic -OH drastically reduces urease inhibition, confirming its role in anchoring the molecule to the enzyme active site.

-

Sulfur Integrity: Replacement of the thiourea (C=S) with urea (C=O) significantly drops urease inhibitory potential, as oxygen is a poorer ligand for Nickel than sulfur.

Experimental Protocols

General Synthesis Protocol

-

Reagents: 2-Amino-5-methylphenol (1.0 mmol), Substituted Phenyl Isothiocyanate (1.0 mmol), Ethanol (Abs. 20 mL).

-

Procedure:

-

Dissolve 2-amino-5-methylphenol in ethanol in a round-bottom flask.

-

Add the isothiocyanate dropwise with constant stirring.

-

Reflux the mixture for 4–6 hours (monitor via TLC, Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature; pour into ice-cold water if precipitation does not occur spontaneously.

-

Filter the solid product and recrystallize from Ethanol/Water (8:2).

-

Urease Inhibition Assay (Indophenol Method)

-

Principle: Measures the ammonia production from the hydrolysis of urea.

-

Reagents: Jack bean urease (5 U/mL), PBS (pH 6.8), Urea (100 mM), Phenol red indicator.

-

Protocol:

-

Incubate 25 µL of enzyme with 5 µL of test compound (dissolved in DMSO) for 15 min at 37°C.

-

Add 55 µL of Urea solution; incubate for 15 min at 37°C.

-

Measure ammonia production by adding phenol hypochlorite reagents.

-

Read Absorbance at 630 nm.

-

Calculate % Inhibition:

.

-

References

-

Saeed, A., et al. (2014). Synthesis, characterization and biological evaluation of some thiourea derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Arshad, M., et al. (2019). Synthesis, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry.

-

Pervez, H., et al. (2008). Synthesis, cytotoxicity and urease inhibitory activity of some novel N-(un)substituted-N'-(2-hydroxy-5-methylphenyl)thioureas. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Khan, H., et al. (2014). Synthesis, molecular docking and biological evaluation of some novel thiourea derivatives as potent urease inhibitors. Chemical Biology & Drug Design.

Technical Guide: (2-Hydroxy-5-methylphenyl)thiourea as a Polydentate Ligand in Coordination Chemistry

Executive Summary

(2-Hydroxy-5-methylphenyl)thiourea represents a specialized class of N,O,S-donor ligands capable of versatile coordination modes with transition metals. Unlike simple thioureas, the incorporation of a phenolic hydroxyl group at the ortho position relative to the thiourea moiety introduces a hard oxygen donor alongside the soft sulfur and borderline nitrogen donors. This "hard-soft" hybrid architecture allows for the stabilization of metals in various oxidation states (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and significantly enhances biological efficacy through chelation-induced lipophilicity.

This guide details the rational design, synthesis, structural characterization, and coordination behaviors of this ligand, providing a roadmap for its application in antimicrobial and anticancer research.

Ligand Architecture & Rational Design

The structural uniqueness of (2-Hydroxy-5-methylphenyl)thiourea lies in its ability to switch between coordination modes based on pH and metal ion preference.

Structural Dynamics

-

Tautomerism: The ligand exists in equilibrium between the thione form (C=S) and the thiol form (C-SH). Metal coordination often stabilizes the thiol tautomer (thiolate form) upon deprotonation.

-

Donor Sites:

-

Phenolic Oxygen (Hard): Facilitates binding to oxophilic metals and stabilizes high oxidation states.

-

Thiourea Nitrogen (Borderline): Participates in chelate ring formation.[1]

-

Thiourea Sulfur (Soft): The primary anchor for soft/borderline transition metals.

-

Pearson Acid-Base (HSAB) Analysis

The ligand's efficacy stems from its ability to satisfy the coordination sphere of borderline acids (like Cu²⁺ and Zn²⁺) through a mixed donor set. The methyl group at the C5 position (para to the hydroxyl) acts as an electron-donating group, subtly increasing the electron density on the phenolate oxygen and enhancing ligand basicity.

Synthesis Protocols

We present two validated routes. Method A is the industrial standard for cost-efficiency, while Method B is recommended for pharmaceutical-grade purity.

Method A: Direct Acid-Catalyzed Condensation

Precursor: 2-Amino-4-methylphenol (2-Amino-p-cresol).

Reagents: Ammonium Thiocyanate (

Protocol:

-

Dissolve 0.01 mol of 2-amino-4-methylphenol in 20 mL of 95% ethanol.

-

Add 1.5 mL of concentrated HCl.

-

Add a solution of 0.015 mol

in 10 mL water. -

Reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Cool to precipitate the solid. Recrystallize from ethanol.

Method B: Benzoyl Isothiocyanate Route (High Purity)

This method prevents the formation of side products common in direct condensation.

Protocol:

-

In-situ Isothiocyanate Formation: React Benzoyl Chloride with

in acetone to form Benzoyl Isothiocyanate. -

Addition: Add 2-amino-4-methylphenol to the mixture; reflux for 1 hour to form the N-benzoyl intermediate.

-

Hydrolysis: Treat the intermediate with 10% NaOH solution at 80°C to cleave the benzoyl group.

-

Acidification: Neutralize with HCl to precipitate the free ligand.

Synthesis Workflow Diagram

Caption: Comparative synthesis workflow showing Direct Condensation vs. Benzoyl Protection routes.

Coordination Chemistry & Binding Modes[1]

The ligand's versatility allows it to adopt three distinct binding modes, governed by the metal ion's identity and the reaction pH.

Binding Modes

| Mode | Donor Atoms | Description | Typical Metals |

| Monodentate | S | Neutral ligand binds solely through Sulfur. Common in acidic media. | Pd(II), Pt(II) |

| Bidentate | N, S | Ligand deprotonates at the thiourea NH; forms a four-membered chelate ring. | Cu(II), Ni(II) |

| Tridentate | O, N, S | Phenolic -OH deprotonates. Ligand acts as a dianionic bridge or chelate. | Co(II), Fe(III) |

Representative Complex Synthesis: [Cu(L)₂]

Reaction:

Procedure:

-

Dissolve 1 mmol of ligand in 20 mL hot ethanol.

-

Dissolve 0.5 mmol

in 10 mL ethanol. -

Mix solutions dropwise. Adjust pH to ~7.5 using alcoholic ammonia or sodium acetate.

-

Reflux for 3 hours. A dark green/brown precipitate forms.

-

Filter, wash with cold ethanol/ether, and dry in vacuo.

Coordination Logic Diagram

Caption: pH-dependent coordination modes of (2-Hydroxy-5-methylphenyl)thiourea.

Structural Characterization

Accurate identification relies on monitoring specific spectral shifts upon complexation.

Spectroscopic Fingerprints

| Functional Group | Free Ligand (cm⁻¹ / ppm) | Metal Complex (Shift Direction) | Interpretation |

| 3150–3350 (br) | Disappears or Weakens | Deprotonation of NH or involvement in bonding. | |

| 1200–1240 | Shifts Lower (20–40 cm⁻¹) | Reduced bond order due to S-coordination. | |

| ~1280 | Shifts Higher (~1300) | C-O bond strengthening upon Phenolic O-M binding. | |

| Phenolic -OH (NMR) | ~9.5–10.0 ppm (s) | Disappears | Deprotonation and coordination to metal. |

| Thiourea -NH (NMR) | ~9.0 ppm (s) | Shifts/Disappears | Coordination via Nitrogen. |

Note: The appearance of a new band at 400–500 cm⁻¹ in the IR spectrum confirms the formation of the M-N or M-O bond, while 300–400 cm⁻¹ indicates the M-S bond.

Biological Applications & Mechanism[1][2]

The primary utility of (2-Hydroxy-5-methylphenyl)thiourea complexes lies in antimicrobial and anticancer therapeutics.

Mechanism of Action: Chelation Theory

According to Tweedy’s Chelation Theory , coordination reduces the polarity of the metal ion by partial sharing of its positive charge with donor groups and delocalization of

-

Lipophilicity Enhancement: The complex becomes more lipophilic than the free metal ion.

-

Membrane Permeation: Enhanced lipophilicity facilitates passage through the lipid bilayer of bacterial cell walls (Overton's Concept).

-

Target Interaction: Once inside, the complex can block metal-binding sites on enzymes or intercalate with DNA, disrupting replication.

Biological Pathway Diagram

Caption: Mechanism of antimicrobial action via chelation-enhanced lipophilicity.

References

-

Sonnekar, V. S., et al. (2014). "Synthesis and Anti-microbial Activities of Some Thiourea Based Metal Complexes." European Chemical Bulletin, 3(8), 792-797.

-

Al-Jibori, S. A., et al. (2023). "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies." Molecules, 28(19), 6934.

-

BenchChem Technical Data. (2025). "Synthesis Route for 1-(4-Iodo-2-methylphenyl)thiourea: An In-depth Technical Guide."

-

Kozak, M., et al. (2021). "Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities." Materials, 14(15), 4280.

-

Raza, M. A., et al. (2021).[2] "Theoretical and Experimental Investigation of Thiourea Derivatives: Synthesis, Crystal Structure, In-Silico and In-Vitro Biological Activities." Bulletin of the Chemical Society of Ethiopia, 35(3).[2]

Sources

structural analysis of thiourea derivatives containing phenolic moieties

An In-depth Technical Guide to the Structural Analysis of Thiourea Derivatives Containing Phenolic Moieties

Foreword

Thiourea derivatives represent a versatile class of compounds with significant applications ranging from medicinal chemistry to materials science.[1][2] Their utility is often enhanced by the incorporation of other functional scaffolds, among which the phenolic moiety is particularly noteworthy. The combination of the thiourea backbone—a potent hydrogen-bond donor and metal-coordinating agent—with the phenolic hydroxyl group gives rise to molecules with unique structural and electronic properties.[3][4] These properties underpin their diverse biological activities, including antioxidant, enzyme inhibitory, and anticancer effects.[2][5][6]

A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics and materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis of phenolic thiourea derivatives, integrating solid-state, solution-state, and computational methodologies. We move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Core Scaffold: Fundamental Structural & Electronic Features

The unique behavior of phenolic thiourea derivatives stems from the electronic interplay between the thiourea core and the phenolic substituent.

-

The Thiourea Moiety : This group is not a simple, static entity. It exists in tautomeric forms and can adopt different conformations due to rotation around the C-N bonds. The two N-H groups act as excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl (C=S) group is a hydrogen bond acceptor.[1][3] This dual H-bonding capability is central to its function in molecular recognition and organocatalysis.[7][8] The conformation is often described as trans-cis or trans-trans with respect to the orientation of substituents relative to the C=S bond, a feature definitively resolved by X-ray crystallography.[9]

-

The Phenolic Moiety : The hydroxyl (-OH) group is a classic hydrogen bond donor and a weak acid. Its presence introduces an additional, potent site for intramolecular and intermolecular interactions, which can significantly influence the overall molecular conformation and crystal packing. Furthermore, the phenol ring can participate in π-π stacking interactions, while the -OH group is key to the antioxidant properties observed in many of these derivatives.[4]

The synergy between these two groups often results in stable intramolecular hydrogen bonds, such as N-H···O (between a thiourea N-H and the phenolic oxygen) or O-H···S (between the phenolic proton and the thiourea sulfur), which lock the molecule into a specific, low-energy conformation.[10]

Part I: Solid-State Structural Elucidation: The Gold Standard

Single-Crystal X-ray Diffraction (SC-XRD)

For an unambiguous determination of a molecule's three-dimensional architecture in the solid state, SC-XRD is the definitive technique. It provides precise measurements of bond lengths, bond angles, and torsion angles, and it is the most powerful method for visualizing and quantifying the intricate network of non-covalent interactions that govern crystal packing.

Unlike spectroscopic methods that provide averaged data about the bulk sample or its state in solution, SC-XRD provides a precise atomic-level snapshot of a single, highly ordered molecule. This allows for the direct observation of:

-

Molecular Conformation : The absolute arrangement of atoms, including the cis/trans nature of the thiourea linkage.[11]

-

Intramolecular Hydrogen Bonding : Direct evidence of internal H-bonds that stabilize the molecular structure.[10]

-

Intermolecular Interactions : Mapping the supramolecular assembly, revealing how molecules connect via hydrogen bonds (e.g., N-H···S dimers) and other weak interactions (e.g., C-H···π) to build the crystal lattice.[10][12]

This detailed information is invaluable for understanding polymorphism, solubility, and providing a static model for initiating computational studies.

-

Crystal Growth & Selection :

-

Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, acetone, or DMSO.[13]

-

Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

-

Data Collection :

-

Center the crystal on a single-crystal X-ray diffractometer (e.g., Bruker APEX CCD).

-

Collect diffraction data, typically using Mo Kα radiation, over a range of orientations by rotating the crystal. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibration and improve data quality.[14]

-

-

Structure Solution and Refinement :

-

Process the raw diffraction data to obtain integrated intensities for each reflection.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

-

Refine the structural model using full-matrix least-squares methods. This iterative process minimizes the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[14]

-

-

Data Validation and Interpretation :

-

Validate the final structure using metrics like R-factor, goodness-of-fit (GooF), and residual electron density.

-

Analyze the refined structure to determine bond lengths, angles, torsion angles, and hydrogen bonding parameters. Software like OLEX2 or Mercury is used for visualization and analysis.

-

Quantitative data from an SC-XRD experiment is typically summarized as follows:

| Parameter | Example Value: Compound X |

| Formula | C₁₅H₁₃N₂O₂SCl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.0797(7) |

| b (Å) | 8.6081(6) |

| c (Å) | 11.9698(7) |

| β (°) | 104.543(2) |

| V (ų) | 1105.04(12) |

| Z | 4 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.118 |

| Key Bond Lengths (Å) | |

| C=S | 1.685(2) |

| C-N(H) (acyl) | 1.389(3) |

| C-N(H) (aryl) | 1.401(3) |

| H-Bond (Intra) D-H···A | d(D···A) (Å) |

| N-H···O | 2.654(2) |

Data adapted from literature for illustrative purposes.[13]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part II: Solution-State & Spectroscopic Characterization

While SC-XRD provides the definitive solid-state structure, it is crucial to characterize the molecule in solution, as this is the relevant medium for most biological and chemical applications. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in solution.

-

¹H NMR : This technique is used to identify the number and type of protons in a molecule. For phenolic thioureas, it is essential for observing the labile N-H and O-H protons, which often appear as broad singlets at a downfield chemical shift (δ > 8 ppm), especially when involved in hydrogen bonding.[11][15] The integration and splitting patterns of aromatic protons reveal the substitution pattern on the phenolic ring.

-

¹³C NMR : Provides information on the carbon framework. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic, typically appearing far downfield (δ 170-180 ppm).[11] Its precise location is sensitive to the electronic nature of the substituents on the nitrogen atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC) : When spectra are complex, 2D techniques are indispensable. They establish connectivity between atoms (e.g., which proton is attached to which carbon), allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.[15][16]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it slows the exchange of N-H and O-H protons, making them easier to observe.[11]

-

Data Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation : Process the raw data (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlation data.

| Proton Type (¹H) | Typical δ (ppm) | Carbon Type (¹³C) | Typical δ (ppm) |

| NH -C=S (acyl side) | 11.0 - 12.9 | C =S | 175 - 181 |

| NH -C=S (aryl side) | 9.0 - 11.0 | C =O | 165 - 179 |

| OH (phenolic) | 9.5 - 10.5 | Ar-C -OH | 155 - 160 |

| Ar-H | 6.5 - 8.5 | Ar-C | 115 - 140 |

Values are illustrative and vary based on specific molecular structure and solvent.[11][15][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

The primary utility of FT-IR is the confirmation of functional groups. For phenolic thioureas, the key vibrational bands are ν(N-H), ν(O-H), ν(C=O) (if acylated), and ν(C=S). The position and shape of these bands are highly informative. For instance, strong intramolecular hydrogen bonding (like N-H···O) will cause the ν(N-H) and ν(C=O) bands to shift to lower wavenumbers (red-shift) and often become broader.[7][18] This provides direct evidence of H-bonding, corroborating findings from other methods.

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching, H-bonded | 3100 - 3400 (broad) |

| N-H (Thiourea) | Stretching | 3150 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Acyl) | Stretching | 1620 - 1690 |

| C=N / C=C | Stretching | 1500 - 1600 |

| C-N | Stretching | 1300 - 1350 |

| C=S | Stretching | 700 - 850, 1200-1250 |

Data compiled from literature.[3][11][17]

Part III: Computational & Theoretical Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful bridge between experimental data and theoretical understanding. It allows us to model molecular properties, validate experimental assignments, and gain insights into electronic structure that are not directly accessible through measurement.

DFT is employed to:

-

Validate Structure : An optimized geometry from DFT should closely match the experimental X-ray structure. Comparing calculated bond lengths and angles with SC-XRD data serves as a critical self-validation step.[17]

-

Predict Spectra : Calculating vibrational frequencies allows for a term-by-term comparison with the experimental FT-IR spectrum, aiding in the assignment of complex vibrational modes.[19] Similarly, calculated NMR chemical shifts can help confirm assignments in experimental spectra.[20]

-

Elucidate Electronic Properties : DFT calculations provide access to the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies.[10][17]

-

Visualize Charge Distribution : Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity.

A typical DFT workflow is performed using software suites like Gaussian.[10]

-

Input Structure : Start with the crystal structure from SC-XRD or a manually built structure.

-

Geometry Optimization : Optimize the molecular geometry to find the lowest energy conformation. A common and reliable level of theory for this purpose is the B3LYP functional with the 6-311++G(d,p) basis set.[10][21]

-

Frequency Calculation : Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can then be compared with the experimental IR spectrum.

-

Property Calculation : Using the optimized geometry, calculate other properties such as NMR chemical shifts, HOMO/LUMO energies, and the MEP surface.

Caption: A typical workflow for DFT-based structural and electronic analysis.

Integrated Analysis: A Holistic Approach

The true power of structural analysis lies not in the application of a single technique, but in the integration of all three pillars: solid-state analysis, solution-state spectroscopy, and computational modeling. Each method provides a piece of the puzzle, and together they create a self-validating and comprehensive picture of the molecule's structure and behavior.

Caption: Interplay of techniques in integrated structural analysis.

A case study approach reveals this synergy. An initial SC-XRD experiment provides the exact solid-state conformation, revealing a key intramolecular N-H···O hydrogen bond.[10] This structure is then used as the starting point for a DFT geometry optimization, which confirms its stability.[17] The calculated IR spectrum shows a red-shifted ν(N-H) band, which is then matched to the experimental FT-IR spectrum, validating both the calculation and the interpretation of the H-bond's presence.[19] Finally, ¹H NMR in solution shows a downfield N-H proton, suggesting the intramolecular H-bond persists in solution, a crucial finding for understanding its interaction with a biological target. This complete structural picture allows for rationalizing its observed enzyme inhibitory activity through molecular docking studies.[12][22]

Conclusion

The is a multi-faceted endeavor that requires a synergistic application of crystallographic, spectroscopic, and computational techniques. By moving beyond rote application of these methods and focusing on the causal links between them, researchers can build a robust, self-validating model of their molecule. This detailed structural understanding is the bedrock upon which effective drug design, catalyst development, and materials engineering are built. As analytical instrumentation and computational power continue to advance, this integrated approach will become even more critical in unlocking the full potential of this versatile class of compounds.

References

-

Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. (n.d.). PMC. [Link]

-

Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

-

Bano, B., et al. (2024). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]

-

Ghadamgahi, S., et al. (2015). Synthesis, characterization, X-ray crystal structure, DFT calculation and antibacterial activities of new vanadium(IV, V) complexes containing chelidamic acid and novel thiourea derivatives. Journal of Inorganic Biochemistry. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

-

Turan-Zitouni, G., et al. (2015). Synthesis and Biological Activity of Novel Thiourea Derivatives as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. [Link]

-

Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2015). Asian Journal of Chemistry. [Link]

-

Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. (2025). ResearchGate. [Link]

-

Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). ACS Catalysis. [Link]

-

Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022). MPG.PuRe. [Link]

-

Characterization and Synthesis of Novel Thiourea Derivatives. (n.d.). International Journal of ChemTech Research. [Link]

-

Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. (n.d.). PMC. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. [Link]

-

Synthesis, Characterization, Spectroscopic and X-Ray Diffraction Studies of Novel Pair of Thiourea Derivatives of 2-Morpholin-4-yl-ethylamine. (2025). ResearchGate. [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). MDPI. [Link]

-

Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). PMC. [Link]

-

Polarizable H-Bond Concept in Aromatic Poly(thiourea)s: Unprecedented High Refractive Index, Transmittance, and. (2024). mediaTUM. [Link]

-

Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. (2017). Oriental Journal of Chemistry. [Link]

-

SPECTROSCOPIC AND STRUCTURAL STUDY OF A SERIES OF PIVALOYLTHIOUREA DERIVATIVES. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

-

Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. (n.d.). SSRN. [Link]

-

X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. (n.d.). Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.mpg.de [pure.mpg.de]

- 9. researchgate.net [researchgate.net]

- 10. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orientjchem.org [orientjchem.org]

- 14. X-Ray crystallographic studies on ferrocene included in a thiourea host lattice - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ajol.info [ajol.info]

- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 19. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 20. papers.ssrn.com [papers.ssrn.com]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

Whitepaper: The Antioxidant and Anti-Aging Pharmacology of (2-Hydroxy-5-methylphenyl)thiourea and Its Derivatives

Executive Summary

(2-Hydroxy-5-methylphenyl)thiourea represents a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of antioxidant and anti-aging therapeutics. By combining the electron-donating properties of a substituted phenol with the hydrogen-bonding capacity of a thiourea linkage, this scaffold acts as a potent dual-action modulator. It directly scavenges reactive oxygen species (ROS) and acts as an Antioxidant Response Element (ARE) inducer[1]. Furthermore, advanced derivatives—most notably 1-(3,4-dichlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea (Compound 17065-2-1)—have demonstrated profound efficacy in upregulating the Klotho gene, a critical biomarker for cellular senescence and renal protection[2]. This technical guide delineates the mechanistic pathways, structural rationales, and self-validating experimental protocols required to evaluate these compounds.

Core Mechanism of Action (MoA)

Nrf2/ARE Pathway Activation and Direct ROS Scavenging

The antioxidant capacity of the (2-hydroxy-5-methylphenyl)thiourea scaffold is fundamentally rooted in its structural chemistry. The hydroxyl (-OH) group on the phenyl ring, stabilized by the electron-donating methyl (-CH3) group at the para position, readily donates a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is stabilized via resonance. Concurrently, the thiourea moiety acts as a pharmacological trigger for the Nrf2/Keap1 pathway. By interacting with the cysteine residues of Keap1, the compound facilitates the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) to drive the transcription of endogenous cytoprotective enzymes (e.g., Heme Oxygenase-1, NQO1)[1].

Klotho Gene Upregulation and Anti-Fibrotic Signaling

Aging and chronic tissue damage (such as chronic kidney disease) are characterized by a precipitous decline in Klotho protein levels. Derivatives of this scaffold have been explicitly engineered to induce Klotho expression[2]. Soluble Klotho acts as a circulating hormone that suppresses the Wnt/β-catenin and TGF-β1 signaling pathways. Because TGF-β1 is the master regulator of epithelial-to-mesenchymal transition (EMT) and fibroblast activation, Klotho induction directly halts fibrotic deposition[3]. The synergistic effect of ROS reduction (via ARE) and TGF-β1 suppression (via Klotho) creates a highly effective anti-aging and tissue-protective environment.

Caption: Molecular pathways illustrating Nrf2/ARE activation and Klotho gene induction by the compound.

Quantitative Efficacy Profiles

To contextualize the pharmacological potency of this compound class, the following tables summarize validated in vitro and in vivo data points derived from standardized assays.

Table 1: In Vitro Antioxidant and Enzymatic Inhibition Profile

| Assay / Target | Compound / Derivative | IC50 / Efficacy Metric | Reference Standard |

| DPPH Scavenging | (2-Hydroxy-5-methylphenyl)thiourea | ~12.5 - 45 µg/mL | BHT / Ascorbic Acid |

| Urease Inhibition | Thiourea core derivatives | 57 µg/mL | Thiourea (Standard) |

| Klotho Expression | Compound 17065-2-1 | >2.5-fold increase (HK-2 cells) | Vehicle Control |

Table 2: In Vivo Efficacy (Unilateral Ureteral Obstruction - UUO Model)

| Parameter | Vehicle (UUO) | Compound 17065-2-1 (UUO + Drug) | Biological Significance |

| Klotho Protein Levels | Decreased by 60% | Restored to 90% of Sham | Anti-aging, nephroprotection |

| Sirius Red Staining | +++ (Severe Fibrosis) | + (Mild Fibrosis) | Reduction in collagen deposition |

| TUNEL Assay | High Apoptosis | Low Apoptosis | Prevention of tubular cell death |

Self-Validating Experimental Methodologies

To ensure high trustworthiness and reproducibility, the following self-validating protocols are established for synthesizing and evaluating the compound.

Caption: Experimental workflow from chemical synthesis to in vivo biomarker analysis.

Chemical Synthesis of Compound 17065-2-1

Causality: The reaction utilizes a nucleophilic addition mechanism where the primary amine of 2-amino-p-cresol attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage without the need for harsh coupling reagents. Self-Validation: The protocol relies on Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting amine, ensuring that the isolated product is free of unreacted precursors.

-

Initiation: Dissolve 300 mg (2.44 mmol) of 2-amino-p-cresol in 12 mL of high-purity methanol[2].

-

Coupling: Add 497 mg (2.44 mmol) of 3,4-dichlorophenyl isothiocyanate dropwise to the solution[2].

-

Propagation: Stir the reaction mixture continuously at room temperature (20-25°C) for 18 hours.

-

Validation: Monitor reaction progress using TLC (10% Ethyl acetate/Hexane) to confirm the consumption of the starting materials[4].

-

Isolation: Transfer the mixture to a refrigerator (0 to 4 °C) to induce crystallization.

-

Purification: Filter the precipitated solid under a vacuum to yield approximately 346 mg of 1-(3,4-dichlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea as a white solid[2].

In Vivo Validation: Unilateral Ureteral Obstruction (UUO) Model

Causality: The UUO model rapidly induces renal fibrosis and suppresses Klotho expression, providing a robust, accelerated environment to test the anti-aging and anti-fibrotic efficacy of the synthesized compound. Self-Validation: The contralateral right kidney serves as an internal, intra-subject sham control, ensuring that systemic variables do not confound the localized fibrotic and Klotho-suppressive effects observed in the obstructed left kidney.

-

Surgical Induction: Anesthetize the murine subjects and perform a mid-abdominal incision. Isolate the left ureter and ligate it at two distinct points using 4-0 silk sutures to ensure complete obstruction[3].

-

Treatment Regimen: Administer the test compound (e.g., 10-30 mg/kg) via intraperitoneal injection immediately post-surgery and daily thereafter.

-

Tissue Harvesting: Sacrifice the animals at Day 7 post-obstruction. Harvest the obstructed (left) and contralateral (right, internal control) kidneys.

-

Biomarker Analysis:

References

-

thiourea suppliers USA (American Chemical Suppliers). Details the use of thiourea derivatives as Antioxidant Response-Element (ARE) inducers. URL: [Link]

- KR20210039972A - Compounds that induces anti-aging gene klotho and use thereof (Google Patents). Provides the chemical synthesis and in vivo UUO validation for Compound 17065-2-1.

- 항노화 유전자 klotho의 발현을 유도하는 화합물 및 이의 용도 (Google Patents). Details the mechanism of action regarding Klotho gene induction and anti-fibrotic signaling.

Sources

- 1. thiourea suppliers USA [americanchemicalsuppliers.com]

- 2. KR20210039972A - Compounds that induces anti-aging gene klotho and use thereof - Google Patents [patents.google.com]

- 3. KR20210039972A - Compounds that induces anti-aging gene klotho and use thereof - Google Patents [patents.google.com]

- 4. KR20210056309A - íë ¸í ì ì ì klothoì ë°íì ì ëíë íí©ë¬¼ ë° ì´ì ì©ë - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of (2-Hydroxy-5-methylphenyl)thiourea

Introduction: Accelerating Thiourea Synthesis with Microwave Technology

(2-Hydroxy-5-methylphenyl)thiourea is a valuable scaffold in medicinal chemistry and drug development, with the thiourea moiety being a key structural feature in a variety of biologically active compounds.[1] Traditional methods for the synthesis of N-aryl thioureas often involve prolonged reaction times at elevated temperatures, which can lead to higher energy consumption and the potential for side-product formation.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[4] This rapid, volumetric heating leads to increased reaction rates, higher yields, and improved product purity.[4][5] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free or reduced-solvent conditions.[5]

This application note provides a detailed, field-proven protocol for the efficient synthesis of (2-Hydroxy-5-methylphenyl)thiourea from 2-amino-4-methylphenol and ammonium thiocyanate using microwave irradiation. We will delve into the causality behind the experimental choices, provide a self-validating system for protocol execution, and present the necessary characterization data for product verification.

Reaction Principle and Mechanism

The synthesis of N-aryl thioureas from an aniline derivative and a thiocyanate salt in an acidic medium is a well-established method.[2][6] The reaction proceeds through the in-situ formation of the corresponding aryl isothiocyanate.

The key steps of the mechanism are as follows:

-

Protonation of the Amine: The primary aromatic amine, 2-amino-4-methylphenol, is first protonated by the acid (in this case, hydrochloric acid) to form the anilinium salt.

-

Formation of Isothiocyanic Acid: Ammonium thiocyanate reacts with the acid to generate isothiocyanic acid (HN=C=S).

-

Nucleophilic Attack and Isothiocyanate Formation: The anilinium salt reacts with isothiocyanic acid, leading to the formation of the 2-hydroxy-5-methylphenyl isothiocyanate intermediate.

-

Thiourea Formation: The in-situ generated ammonia (from the ammonium salt) then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to yield the final product, (2-Hydroxy-5-methylphenyl)thiourea.

Microwave irradiation significantly accelerates this reaction sequence by efficiently overcoming the activation energy barriers of the individual steps through rapid and uniform heating of the polar reaction mixture.[4]

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 2-Amino-4-methylphenol | Reagent Grade, 97% | Sigma-Aldrich | 95-84-1[7] |

| Ammonium thiocyanate | ACS Reagent, ≥97.5% | Sigma-Aldrich | 1762-95-4 |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Ethanol | 95% | Fisher Scientific | 64-17-5 |

Equipment

-

Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover) with 10-20 mL microwave vials and snap caps.

-

Magnetic stirrer and stir bars.

-

Standard laboratory glassware (beakers, graduated cylinders, round-bottom flask).

-

Reflux condenser.

-

Büchner funnel and vacuum filtration apparatus.

-

Melting point apparatus.

-

FTIR Spectrometer.

-

NMR Spectrometer (400 MHz or higher).

Experimental Protocols

Two primary microwave-assisted methods for the synthesis of (2-Hydroxy-5-methylphenyl)thiourea are presented below. Method A is a one-pot synthesis from the corresponding amine and ammonium thiocyanate, adapted from conventional heating methods.[2] Method B involves a two-step process where the isothiocyanate is first generated and then reacted with ammonia.

Method A: One-Pot Synthesis from 2-Amino-4-methylphenol

This method is a direct adaptation of the classical approach of forming N-aryl thioureas, optimized for microwave synthesis.

dot

Caption: Workflow for Method A: One-Pot Synthesis.

Step-by-Step Procedure:

-

Preparation of the Amine Salt Solution: In a 50 mL beaker, add 2-amino-4-methylphenol (1.23 g, 0.01 mol). To this, add deionized water (15 mL) followed by concentrated hydrochloric acid (1 mL, ~0.012 mol). Stir the mixture until the amine is completely dissolved. Gentle warming on a hotplate may be required.

-

Addition of Thiocyanate: In a separate beaker, dissolve ammonium thiocyanate (0.84 g, 0.011 mol) in deionized water (5 mL). Add this solution to the amine salt solution with continuous stirring.

-

Microwave Reaction: Transfer the reaction mixture to a 20 mL microwave reaction vial equipped with a magnetic stir bar. Seal the vial with a snap cap. Place the vial in the microwave synthesizer. Set the reaction parameters to a temperature of 120 °C, a hold time of 20 minutes, and high absorption level.

-

Isolation of Crude Product: After the reaction is complete, cool the vial to room temperature using compressed air. Further cool the vial in an ice bath for 15-20 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 10 mL).

-

Recrystallization: Transfer the crude product to a beaker and recrystallize from a hot ethanol/water mixture to obtain pure (2-Hydroxy-5-methylphenyl)thiourea as fine crystals.

-

Drying: Dry the purified product in a vacuum oven at 60 °C for 2-3 hours.

Method B: Two-Step Synthesis via Isothiocyanate Intermediate

This method provides an alternative route where the isothiocyanate is generated in the first step, followed by reaction with ammonia.

dot

Caption: Workflow for Method B: Two-Step Synthesis.

Step-by-Step Procedure:

-

Step 1 - Isothiocyanate Formation: In a 20 mL microwave vial, combine 2-amino-4-methylphenol (1.23 g, 0.01 mol), triethylamine (1.5 mL, 0.011 mol), and ethanol (10 mL). Add carbon disulfide (0.6 mL, 0.01 mol) to the mixture. Seal the vial and irradiate in the microwave synthesizer at 80 °C for 10 minutes.

-

Step 2 - Thiourea Formation: After cooling the vial, carefully open it and add concentrated aqueous ammonia (2 mL). Reseal the vial and irradiate at 100 °C for an additional 15 minutes.

-

Work-up and Purification: Follow steps 4-7 from Method A for the isolation, purification, and drying of the final product.

Characterization of (2-Hydroxy-5-methylphenyl)thiourea

The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.25 g/mol [8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178-180 °C |

| Yield (Method A) | 85-92% |

dot

Caption: Structure and Key Functional Groups.

FTIR Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet of the dried sample.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H and N-H stretching vibrations[3][9] |

| ~3050 | Aromatic C-H stretching |

| ~2920 | Aliphatic C-H stretching (methyl group) |

| ~1600 | C=C aromatic ring stretching |

| ~1500 | N-H bending vibration |

| ~1250 | C=S stretching vibration[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the detailed structure of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Analysis: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[10]

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | -OH |

| ~9.2 | s (br) | 1H | Ar-NH |

| ~7.8 | s (br) | 2H | -NH₂ |

| ~7.0 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| 2.2 | s | 3H | -CH₃ |

-

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S[11] |

| ~148 | C-OH |

| ~130 | C-CH₃ |

| ~128 | C-NH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~20 | -CH₃ |

Results and Discussion

The microwave-assisted synthesis of (2-Hydroxy-5-methylphenyl)thiourea via Method A consistently provides high yields (typically 85-92%) within a significantly reduced reaction time of 20 minutes, as compared to several hours required for conventional reflux methods.[2] The rapid and efficient heating provided by microwave irradiation facilitates the quick formation of the isothiocyanate intermediate and its subsequent reaction to form the final product. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.[4]

The synthesized product should be a white to off-white crystalline solid with a sharp melting point, indicative of high purity. The spectroscopic data should align with the expected values, confirming the structure of (2-Hydroxy-5-methylphenyl)thiourea. The FTIR spectrum will clearly show the characteristic stretching vibrations for the O-H, N-H, and C=S groups. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the hydroxyl and amino groups. The ¹³C NMR spectrum will corroborate the structure with a characteristic downfield signal for the thione carbon around 182 ppm.

Conclusion

This application note details a rapid, efficient, and high-yielding microwave-assisted protocol for the synthesis of (2-Hydroxy-5-methylphenyl)thiourea. The significant reduction in reaction time and the high yields obtained demonstrate the clear advantages of microwave synthesis over conventional heating methods for the preparation of this and similar N-aryl thiourea derivatives. The provided protocols and characterization data serve as a reliable guide for researchers in medicinal chemistry and drug development to synthesize this valuable compound with high purity and efficiency.

References

- Salem, E. (2010). Synthesis, Charatrization and Biological Activities of Ureas and Thioureas Derivatives. Journal of Applied Sciences Research, 6(8), 1014-1018.

- Chau, C.-M., Chuan, T.-J., & Liu, K.-M. (2013). A highly efficient one-pot method for the synthesis of thioureas and 2-imino-4-thiazolidinones under microwave conditions. RSC Advances, 3(48), 25785-25793.

- Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Biotage. (2020). Microwave Reaction Tutorial. Retrieved from [Link]

- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

- Hayes, B. L. (2002).

- Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.

- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

-

MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 390.[11]

-

Google Patents. (2012). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. Retrieved from [6]

-

ChemRxiv. (2022). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link][12]

Sources

- 1. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 2. aensiweb.com [aensiweb.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents [patents.google.com]

- 7. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

Application Note: Synthesis and Characterization of Transition Metal Complexes with (2-Hydroxy-5-methylphenyl)thiourea

This Application Note is designed for researchers and drug development professionals. It synthesizes established coordination chemistry principles with specific protocols for (2-Hydroxy-5-methylphenyl)thiourea and its transition metal complexes.

Executive Summary

This guide details the synthesis of (2-Hydroxy-5-methylphenyl)thiourea (HMPT) and its subsequent coordination with transition metals (Cu(II), Ni(II), Co(II), Zn(II)). Thiourea derivatives are privileged scaffolds in medicinal chemistry due to their ability to chelate metal ions, thereby modulating biological availability and potency.

The protocol leverages the ortho-hydroxy functionality of the ligand. Unlike simple thioureas that coordinate solely through sulfur (monodentate), HMPT acts as a bidentate (S, O) chelator upon deprotonation, forming thermodynamically stable six-membered metallocycles. This structural feature is critical for applications in antimicrobial and anticancer research.

Scientific Foundation & Mechanism

Ligand Design Strategy

The ligand, (2-Hydroxy-5-methylphenyl)thiourea, is synthesized via the nucleophilic addition of 2-amino-5-methylphenol (6-amino-m-cresol) to ammonium thiocyanate .

-

Regioselectivity: The reaction is driven by the nucleophilicity of the primary amine. The acidic conditions (HCl) protonate the amine, but the equilibrium allows the free amine to attack the thiocyanate carbon.

-

Isomerism: The product exists in thione-thiol tautomeric equilibrium. In solution, the thione form predominates, but coordination often stabilizes the thiol form (via deprotonation).

Coordination Modes

The biological efficacy of these complexes often stems from their stability.

-

Neutral Conditions: Ligand binds as a monodentate donor via the Sulfur atom (Thione form).

-

Basic Conditions (Preferred for Bioactivity): The phenolic hydroxyl group is deprotonated. The ligand acts as a monoanionic bidentate chelator (

), coordinating through the thiolate sulfur and phenolate oxygen. This creates a neutral complex of type

Figure 1: Mechanistic pathway for the formation of neutral bis-chelate complexes.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| 2-Amino-5-methylphenol | 2835-98-5 | >98% | Ligand Precursor |

| Ammonium Thiocyanate | 1762-95-4 | ACS Reagent | Thiocarbonyl Source |

| Hydrochloric Acid (conc.) | 7647-01-0 | 37% | Catalyst/Solvent |

| Copper(II) Acetate Monohydrate | 6046-93-1 | >99% | Metal Source |

| Nickel(II) Chloride Hexahydrate | 7791-20-0 | >98% | Metal Source |

| Ethanol (Absolute) | 64-17-5 | HPLC | Solvent |

Equipment

-

Magnetic stirrer with heating mantle (0-300°C).

-

Reflux condenser with drying tube (CaCl2).

-

FT-IR Spectrophotometer (KBr pellets).

-

Rotary Evaporator.[1]

Experimental Protocols

Protocol A: Synthesis of (2-Hydroxy-5-methylphenyl)thiourea (HMPT)

Target Yield: 70-80% | Appearance: White/Off-white crystals

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylphenol (0.05 mol, 6.16 g) in 10 mL of concentrated HCl and 50 mL of deionized water.

-

Addition: Add Ammonium Thiocyanate (0.06 mol, 4.57 g) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7) until the starting amine spot disappears.

-

Cooling: Allow the reaction mixture to cool to room temperature, then place in an ice bath. The product should precipitate as a solid.[2]

-

Troubleshooting: If oil forms, neutralize slightly with 10% NaHCO3 solution to pH 4-5 to encourage crystallization.

-

-

Purification: Filter the solid and wash with cold water (3 x 20 mL). Recrystallize from ethanol-water (1:1) to obtain pure crystals.

-

Drying: Dry in a vacuum desiccator over P2O5.

Protocol B: Synthesis of Metal(II) Complexes [M(L)2]

General procedure for Cu(II), Ni(II), Co(II), Zn(II)

-

Ligand Solution: Dissolve HMPT (2 mmol, 0.364 g) in 20 mL of absolute ethanol.

-

Note: If the solution is cloudy, warm slightly to 40°C.

-

-

Metal Solution: Dissolve the Metal(II) Acetate (1 mmol) in 15 mL of ethanol.

-

Alternative: If using Metal Chlorides, add Triethylamine (Et3N) (2 mmol) to the ligand solution before adding the metal salt to facilitate deprotonation.

-

-

Reaction: Add the metal solution dropwise to the ligand solution under constant stirring.

-

Reflux: Reflux the mixture for 3 hours . A color change indicates complex formation (e.g., Cu = Green/Brown, Ni = Green/Blue).

-

Isolation: Cool the mixture. The complex usually precipitates.

-

If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool to 4°C.

-

-

Washing: Filter the precipitate, wash with hot water (to remove byproduct salts) and cold ethanol.

-

Drying: Dry at 50°C in a vacuum oven.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated against the following spectral markers.

Infrared Spectroscopy (FT-IR)

The shift in characteristic bands confirms coordination.

| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |

| 3200-3400 (Broad) | Disappears | Deprotonation and coordination via Oxygen. | |

| 3150-3200 | 3150-3200 | Remains present (often shifted slightly); N is not deprotonated in this mode. | |

| 1250-1300 | 1180-1220 | Shift to lower frequency indicates coordination via Sulfur. | |

| N/A | 450-550 | New band appearing; confirms Metal-Oxygen bond. | |

| N/A | 350-400 | New band appearing; confirms Metal-Sulfur bond. |

1H NMR Spectroscopy (DMSO-d6)

-

Phenolic -OH: The singlet signal at

9.5-10.0 ppm in the free ligand will disappear in the complex, confirming the loss of the proton. -

Thiourea -NH: Signals typically appear around

9.0-9.5 ppm (singlet) and may shift downfield due to the electron-withdrawing effect of the metal center.

Magnetic Susceptibility

-

Cu(II): 1.7 - 1.9 B.M. (Paramagnetic, one unpaired electron).

-

Ni(II): Diamagnetic (Square Planar) or 2.8 - 3.2 B.M. (Octahedral/Tetrahedral).

-

Zn(II): Diamagnetic.

Workflow Visualization

Figure 2: Step-by-step synthesis and validation workflow.

Safety & Handling

-

Thiourea Derivatives: Potential goitrogens. Handle in a fume hood. Avoid inhalation of dust.

-

Heavy Metals: Dispose of all metal waste in dedicated satellite accumulation areas. Do not pour down the drain.

-

Solvents: Ethanol is flammable. Ensure proper grounding of equipment.

References

-

Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some thiourea derivatives." Journal of Chemical Sciences.

-

Pahontu, E., et al. (2013). "Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with Thiourea Derivatives." Molecules, 18(8), 8812-8836.

-

Hassan, E. A., et al. (2020). "Synthesis, spectroscopic characterization and biological activity of transition metal complexes of thiourea derivatives." Journal of Molecular Structure, 1208, 127891.

-

Sigma-Aldrich. (2024). "Product Specification: (2-Hydroxy-5-methylphenyl)thiourea." MilliporeSigma.

Sources

In Vitro Antimicrobial Assay Protocols for (2-Hydroxy-5-methylphenyl)thiourea

Application Note: AN-THIO-001

Introduction & Compound Profile

(2-Hydroxy-5-methylphenyl)thiourea is a synthetic derivative belonging to the N-substituted thiourea class. Structurally, it combines a lipophilic p-cresol moiety with a thiourea pharmacophore. This specific arrangement confers unique biological properties:

-

Metal Chelation: The proximity of the phenolic hydroxyl group (position 2) to the thiourea nitrogen allows for bidentate chelation of transition metals (Cu²⁺, Zn²⁺, Fe³⁺), which are essential for bacterial metalloenzymes.

-

Redox Activity: The thiocarbonyl (C=S) group is a potential reducing agent, which necessitates careful selection of viability indicators (e.g., resazurin) to avoid false positives.

-

Mechanism of Action: Thiourea derivatives typically target bacterial DNA gyrase (Topoisomerase II) and disrupt membrane integrity due to their lipophilicity [1, 2].[1]

This guide outlines optimized protocols for assessing the antimicrobial efficacy of this compound, addressing its specific solubility and chemical interference challenges.

Pre-Analytical Validation: Solubility & Interference

Critical Causality: Thioureas are poorly soluble in water and can non-enzymatically reduce redox indicators. Skipping this phase leads to precipitation in wells (false resistance) or high background fluorescence (false sensitivity).

Stock Solution Preparation[2]

-

Solvent: 100% Dimethyl Sulfoxide (DMSO). Ethanol is a secondary choice but evaporates too quickly for microplate handling.

-

Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the thiourea bond.

Chemical Interference Test (Cell-Free)

Before adding bacteria, you must verify if the compound reacts with the detection reagent.

-

Prepare a mock assay plate with media + compound (at highest test concentration, e.g., 512 µg/mL).

-

Do NOT add bacteria.

-

Add Resazurin (0.015%) or MTT reagent.

-

Incubate for 4 hours.

-

Pass Criteria: If the dye changes color (Blue

Pink for Resazurin) in the absence of bacteria, the compound is a chemical reducer. Action: Use visual turbidity reading or colony counting instead of redox dyes.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07 [3])

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Thioureas chelate cations; standard MHB may yield variable results due to inconsistent Mg²⁺/Ca²⁺ levels.

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Plate: 96-well polystyrene, round or V-bottom.

Experimental Workflow

Step 1: Inoculum Preparation

-

Select 3-5 isolated colonies from an overnight agar plate.

-

Suspend in saline to match 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve starting inoculum of

CFU/mL.

Step 2: Compound Dilution (The "2x" Method) To keep DMSO constant, we use a 2x concentration scheme.

-

Dilute Master Stock in CAMHB to 2x the highest desired test concentration (e.g., if testing 64 µg/mL, prepare 128 µg/mL).

-

Constraint: Ensure DMSO is

in this 2x solution (Final assay DMSO will be

-

-

Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

-

Dispense 200 µL of the 2x Compound Solution into Column 1.

-

Perform serial 2-fold dilutions (transfer 100 µL) from Column 1 through Column 10. Discard the final 100 µL from Column 10.

-

Result: Columns 1–10 contain drug (decreasing conc). Columns 11–12 are drug-free.

-

Step 3: Assay Assembly

-

Add 100 µL of the 1:100 diluted inoculum to wells in Columns 1–11.

-

Final Volume: 200 µL.

-

Final Bacterial Conc:

CFU/mL.

-

-

Column 11 (Growth Control): Bacteria + Media + Solvent (1% DMSO). Validates bacterial viability.

-

Column 12 (Sterility Control): Media + Solvent (1% DMSO) only. Validates aseptic technique.

Step 4: Incubation & Reading

-

Seal plate with breathable film (prevents edge-effect evaporation).

-

Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

-

Readout: Determine the lowest concentration with no visible growth (no turbidity or pellet).

Visualizing the Workflow

Caption: Figure 1. Step-by-step workflow for Broth Microdilution MIC assay ensuring constant solvent concentration.

Protocol 2: Time-Kill Kinetics

Objective: Determine if (2-Hydroxy-5-methylphenyl)thiourea is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Methodology

-

Preparation: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (DMSO only).

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline (1:10 to 1:10,000) and plate 20 µL spots onto Agar plates.

-

Analysis: Count colonies after 24h incubation. Plot Log10 CFU/mL vs. Time.

Interpretation:

-

Bactericidal:

log10 reduction (99.9% kill) from the starting inoculum. -

Bacteriostatic:

log10 reduction.

Protocol 3: Biofilm Inhibition (Crystal Violet)

Rationale: Thiourea derivatives often target membrane transport, which is critical for biofilm formation.

-

Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

-

Treatment: Add compound immediately (Prevention model) or after 24h growth (Eradication model).

-

Incubation: 24 hours at 37°C static.

-

Staining:

-

Wash wells 3x with PBS (remove planktonic cells).

-

Fix with Methanol (15 min).

-

Stain with 0.1% Crystal Violet (15 min).

-

Wash with water.[2]

-

Solubilize stain with 33% Acetic Acid .

-

-

Read: Measure Absorbance at 590 nm.

Data Presentation & Analysis

MIC Reporting Table

Report data using the geometric mean of at least three independent replicates.

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| S. aureus | ATCC 29213 | 8 - 16 | 32 | Bacteriostatic |

| E. coli | ATCC 25922 | > 64 | ND | Resistant |

| P. aeruginosa | ATCC 27853 | > 128 | ND | Resistant |

Mechanistic Pathway Diagram

Understanding the target aids in troubleshooting.

Caption: Figure 2. Proposed dual-mechanism of action involving metal chelation and DNA gyrase inhibition [1, 2].

Troubleshooting & Optimization ("Self-Validating Systems")

-

Issue: "Skipped Wells" (Growth at 32, No growth at 16, Growth at 8).

-

Cause: Compound precipitation or contamination.

-

Solution: Check solubility limit. If the compound crashes out at >32 µg/mL, MICs above this are invalid.

-

-

Issue: High MIC values (>128 µg/mL).

-

Cause: Thioureas are hydrophobic and may bind to the plastic of the plate.

-

Solution: Use Low-Binding Polypropylene plates instead of standard Polystyrene.

-

-

Issue: Inconsistent Results in Resazurin Assay.

-

Cause: The thiourea group is reducing the dye.

-

Solution: Switch to ATP-based luminescence assays (e.g., BacTiter-Glo) which are less prone to redox interference.

-

References

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antimicrobial activity of some new thiourea derivatives. European Journal of Medicinal Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

-

Rampogu, S., et al. (2018). Thiourea derivatives as potential DNA gyrase inhibitors: A molecular docking and molecular dynamics study. Journal of Receptors and Signal Transduction.

-

Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.

Sources

Application Note: Crystal Growth Techniques for (2-Hydroxy-5-methylphenyl)thiourea Single Crystals

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Slow Evaporation Solution Growth Technique (SESGT), Nucleation Thermodynamics, and Protocol Optimization

Introduction & Scientific Rationale

The growth of high-quality organic single crystals is a critical prerequisite for advanced structural elucidation (via Single-Crystal X-Ray Diffraction) and the exploration of materials for nonlinear optical (NLO) and pharmaceutical applications. (2-Hydroxy-5-methylphenyl)thiourea (CAS: 500284-61-7), also known as 2-H5MPT, is a highly functionalized thiourea derivative.

Thiourea derivatives are of immense interest because their N-H and C=S moieties act as powerful hydrogen-bond donors and acceptors [1]. This strong intermolecular hydrogen-bonding network often drives the molecules to crystallize in non-centrosymmetric space groups, a fundamental requirement for second-harmonic generation (SHG) and other NLO properties. Furthermore, structurally related derivatives have been utilized in the synthesis of pharmaceutical intermediates and anti-aging compounds [2].

Growing defect-free single crystals of 2-H5MPT requires meticulous control over supersaturation, solvent-solute interactions, and thermodynamic stability. This application note details a self-validating, step-by-step protocol for the growth of 2-H5MPT single crystals using the Slow Evaporation Solution Growth Technique (SESGT) .

Physicochemical Properties

Before initiating crystal growth, understanding the solute's fundamental properties is mandatory to inform solvent selection and thermal parameters.

| Property | Value / Description |

| Chemical Name | (2-Hydroxy-5-methylphenyl)thiourea |

| CAS Number | 500284-61-7 |

| Molecular Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| Purity Requirement | |

| Key Functional Groups | Hydroxyl (-OH), Thiourea (-NH-CS-NH₂), Methyl (-CH₃) |

| Expected Solubility | High in polar protic (Ethanol, Methanol); Low in non-polar |

Experimental Workflow & Causality

The crystallization process is governed by the delicate balance between nucleation and crystal growth. To prevent polycrystalline aggregates, the system must be maintained in a metastable zone where growth is favored over new nucleation.

Workflow for the slow evaporation solution growth of 2-H5MPT single crystals.

Detailed Experimental Protocols

Phase 1: Solvent Selection and Solubility Determination

Causality Insight: The choice of solvent dictates the crystal habit (morphology). Solvents that strongly hydrogen-bond with specific crystal faces will inhibit growth on those faces, altering the final shape [3]. For 2-H5MPT, polar protic solvents (like ethanol) typically yield prismatic or block-like crystals, whereas less polar solvents may yield needles.

-

Gravimetric Solubility Test:

-

Place 20 mL of selected solvents (e.g., Absolute Ethanol, Methanol, Acetone) into separate, tightly sealed 50 mL glass vials.

-

Submerge vials in a constant temperature water bath set to 30.0 ± 0.1 °C.

-

Incrementally add pre-weighed amounts of 2-H5MPT powder [4].

-

Stir at 300 RPM using a magnetic stirrer until the solution is completely saturated (excess solute remains undissolved after 24 hours).

-

Filter 5 mL of the supernatant, evaporate the solvent completely in a pre-weighed Petri dish, and calculate the solubility ( g/100 mL).

-

Phase 2: Seed Crystal Generation

Causality Insight: Bulk crystal growth requires a high-quality "seed" to act as a template. Spontaneous nucleation is induced by allowing a slightly supersaturated solution to evaporate rapidly, creating multiple small crystals from which the best candidate is chosen.

-

Prepare 50 mL of a saturated solution of 2-H5MPT in the optimized solvent (e.g., Ethanol) at 35 °C.

-